ethyl 3-hydrazinyl-3-oxopropanoate
Overview
Description
ethyl 3-hydrazinyl-3-oxopropanoate is an organic compound with the chemical formula C5H10N2O3 and a molecular weight of 146.14 g/mol This compound is a colorless to slightly yellow liquid that is soluble in water and some organic solvents such as methanol and ethanol . It is relatively stable at room temperature and is used as an important intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 3-hydrazinyl-3-oxopropanoate is primarily through its role as a starting reagent in the step-wise construction of complex pyrrole-pyrazole systems . It is also used in the synthesis of 4,5-dihydro-1H-pyrazoles, via reaction with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of complex pyrrole-pyrazole systems and 4,5-dihydro-1H-pyrazoles .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of complex pyrrole-pyrazole systems and 4,5-dihydro-1H-pyrazoles .
Preparation Methods
The preparation of ethyl 3-hydrazino-3-oxopropionate can be carried out through the following steps :
Condensation Reaction: The ethyl ester and 3-oxoacetone are condensed in the presence of a base.
Hydrazine Reaction: The resulting product is then reacted with hydrazine in acetic acid.
These steps result in the formation of ethyl 3-hydrazino-3-oxopropionate. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
ethyl 3-hydrazinyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include conventional thermal heating methods and microwave-assisted methods . Major products formed from these reactions include complex pyrrole-pyrazole systems and 4,5-dihydro-1H-pyrazoles .
Scientific Research Applications
ethyl 3-hydrazinyl-3-oxopropanoate has several scientific research applications, including :
Organic Synthesis: It is used as a starting reagent in the step-wise construction of complex pyrrole-pyrazole systems.
Pharmaceutical Research: Due to its hydrazine and carboxyl groups, this compound has potential application value in the field of pharmaceutical research.
Synthesis of Pyrazolopyridazine: It is used in the synthesis of pyrazolopyridazine, which has various applications in medicinal chemistry.
Comparison with Similar Compounds
ethyl 3-hydrazinyl-3-oxopropanoate can be compared with other similar compounds such as ethyl malonyl hydrazide and ethyl 3-oxo-3-hydrazino-propionate . These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of hydrazine and carboxyl groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 3-hydrazinyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCMMGKBZWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291386 | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30866-24-1 | |
Record name | 30866-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Ethyl 3-hydrazino-3-oxopropionate in organic synthesis?
A1: Ethyl 3-hydrazino-3-oxopropionate serves as a versatile building block in organic synthesis. For example, it reacts with methyl 2-chloroacetoacetate to form hydrazone derivatives. [] These derivatives can then be further reacted with compounds like acetoacetanilide or 2,4-pentanedione under basic conditions to yield complex heterocyclic systems like pyrrole-pyrrole or pyrrole-pyrazole structures. [] This highlights its utility in constructing complex molecules relevant to pharmaceutical and materials chemistry.
Q2: How does Ethyl malonyl hydrazide react with aryl-isothiocyanates, and what is the significance of this reaction?
A2: Ethyl malonyl hydrazide readily reacts with various aryl-isothiocyanates to produce new thiosemicarbazide derivatives. [] This reaction is significant because thiosemicarbazides are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitubercular properties. [] By incorporating the structural features of both diacid hydrazides and thioureas, these novel thiosemicarbazides derived from Ethyl malonyl hydrazide hold potential as enhanced therapeutic agents. []
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